molecular formula C14H20BrN4O12PS B1678026 PR-104 CAS No. 851627-62-8

PR-104

Cat. No.: B1678026
CAS No.: 851627-62-8
M. Wt: 579.3 g/mol
InChI Key: GZSOKPMDWVRVMG-UHFFFAOYSA-N
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Description

PR-104 is a compound from the class of hypoxia-activated prodrugs, which is being researched as a potential anti-cancer therapeutic agent. It is a phosphate ester “pre-prodrug” that is rapidly converted to PR-104A in the body. PR-104A is then metabolized to reactive nitrogen mustard DNA crosslinking agents in hypoxic tissues, such as those found in solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: PR-104 is synthesized through a series of chemical reactions involving the formation of a phosphate ester. The synthetic route typically involves the reaction of a dinitrobenzamide mustard with a phosphoric acid derivative under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The production process must comply with regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: PR-104 undergoes several types of chemical reactions, including reduction and DNA crosslinking. The primary reaction is the reduction of PR-104A to its active metabolites, which then form DNA crosslinks in hypoxic cells .

Common Reagents and Conditions: The reduction of PR-104A typically occurs under hypoxic conditions, facilitated by enzymes such as aldo-keto reductase 1C3. Common reagents used in these reactions include reducing agents and specific enzymes that catalyze the reduction process .

Major Products Formed: The major products formed from the reduction of PR-104A are reactive nitrogen mustard DNA crosslinking agents. These agents are highly cytotoxic and selectively target hypoxic tumor cells, leading to cell death .

Scientific Research Applications

PR-104 has several scientific research applications, particularly in the field of cancer therapy. It is being investigated for its potential to target hypoxic tumor cells, which are often resistant to conventional therapies. This compound is also being studied for its ability to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy .

Its ability to selectively target hypoxic cells makes it a promising candidate for various therapeutic applications .

Mechanism of Action

PR-104 exerts its effects through a mechanism involving the reduction of PR-104A to reactive nitrogen mustard DNA crosslinking agents. These agents specifically target hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations. The enzyme aldo-keto reductase 1C3 plays a crucial role in the activation of PR-104A, even under aerobic conditions .

Comparison with Similar Compounds

PR-104 is unique among hypoxia-activated prodrugs due to its dual activation mechanism. While most hypoxia-activated prodrugs rely solely on hypoxic conditions for activation, PR-104A can also be activated by the enzyme aldo-keto reductase 1C3 under aerobic conditions. This dual activation mechanism enhances its efficacy and selectivity for hypoxic tumor cells .

Similar Compounds:

This compound stands out due to its ability to be activated under both hypoxic and aerobic conditions, making it a versatile and potent anti-cancer agent.

Properties

IUPAC Name

2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSOKPMDWVRVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN4O12PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005607
Record name 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PR-104 is a novel hypoxia-activated DNA cross-linking agent with marked activity against human tumor xenografts, both as monotherapy and combined with radiotherapy and chemotherapy. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues.
Record name PR-104
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05968
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

851627-62-8
Record name PR 104
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851627-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PR 104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851627628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-104
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05968
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PR-104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16D2ZT7DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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